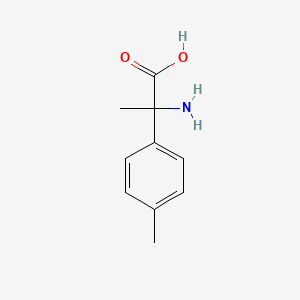
3,6-Dimethyl-3H-benzothiazol-2-ylideneamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dimethyl-3H-benzothiazol-2-ylideneamine is a chemical compound with the molecular formula C9H10N2S and a molecular weight of 178.2541. It is used as a reactant in the preparation of benzothiazole and related compounds via cyclization, ring transformations, aromatization, and substituent modification2.
Synthesis Analysis
The specific synthesis process of 3,6-Dimethyl-3H-benzothiazol-2-ylideneamine is not readily available in the search results. However, it is mentioned that this compound is used as a reactant in the preparation of benzothiazole and related compounds2.Molecular Structure Analysis
The molecular structure of 3,6-Dimethyl-3H-benzothiazol-2-ylideneamine is represented by the formula C9H10N2S1. Unfortunately, the specific structural details are not provided in the search results.
Chemical Reactions Analysis
The specific chemical reactions involving 3,6-Dimethyl-3H-benzothiazol-2-ylideneamine are not detailed in the search results. However, it is used as a reactant in the preparation of benzothiazole and related compounds2.Physical And Chemical Properties Analysis
The physical and chemical properties of 3,6-Dimethyl-3H-benzothiazol-2-ylideneamine are not detailed in the search results.Aplicaciones Científicas De Investigación
Antitumor and Antimalarial Activity
- Research has shown that ylideneamine functionalized heterocyclic ligands, including derivatives of 3,6-Dimethyl-3H-benzothiazol-2-ylideneamine, when used in the synthesis of gold(I) complexes, exhibit enhanced antitumor and antimalarial activities. This suggests potential applications in the development of new therapeutic agents (Coetzee et al., 2011).
Catalytic Activity
- Annulated 3H-benzothiazol-2-ylideneamines have been studied for their catalytic ability, particularly in the acylation of alcohols. This demonstrates the utility of these compounds in synthetic organic chemistry, potentially facilitating various chemical transformations (Kobayashi & Okamoto, 2006).
Corrosion Inhibition
- Benzothiazole derivatives, closely related to 3,6-Dimethyl-3H-benzothiazol-2-ylideneamine, have been synthesized and shown to offer significant corrosion inhibition for steel in acidic environments. These findings highlight the potential of such compounds in extending the lifespan of metal structures and components (Hu et al., 2016).
Huntington's Disease Research
- Benzothiazole derivatives have been identified as potential inhibitors of polyglutamine aggregation, a key pathological feature of Huntington's disease. This suggests a possible therapeutic strategy for treating this and related neurodegenerative disorders (Heiser et al., 2002).
Anticancer Activity
- The synthesis of compounds derived from 3,6-Dimethyl-3H-benzothiazol-2-ylideneamine has led to the discovery of molecules with significant in-vitro anticancer activity against various cancer cell lines. This underscores the potential of these compounds in the development of new anticancer therapies (Waghmare et al., 2013).
Safety And Hazards
The safety and hazards associated with 3,6-Dimethyl-3H-benzothiazol-2-ylideneamine are not specified in the search results.
Direcciones Futuras
The future directions for the use and study of 3,6-Dimethyl-3H-benzothiazol-2-ylideneamine are not detailed in the search results.
Please note that the information provided is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or chemical databases.
Propiedades
IUPAC Name |
3,6-dimethyl-1,3-benzothiazol-2-imine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S/c1-6-3-4-7-8(5-6)12-9(10)11(7)2/h3-5,10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMACKGVXHRBIPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=N)S2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00365924 |
Source


|
| Record name | 3,6-Dimethyl-1,3-benzothiazol-2(3H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00365924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dimethyl-3H-benzothiazol-2-ylideneamine | |
CAS RN |
52853-54-0 |
Source


|
| Record name | 3,6-Dimethyl-1,3-benzothiazol-2(3H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00365924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1348354.png)




![1-(4-Methoxy-benzyl)-[1,4]diazepane](/img/structure/B1348360.png)
